molecular formula C9H11IZn B6333722 2,4,6-Trimethylphenylzinc iodide CAS No. 718628-26-3

2,4,6-Trimethylphenylzinc iodide

Cat. No.: B6333722
CAS No.: 718628-26-3
M. Wt: 311.5 g/mol
InChI Key: CPTXDDRKMABYLS-UHFFFAOYSA-M
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Description

2,4,6-Trimethylphenylzinc iodide is an organozinc compound with the molecular formula C9H11IZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylphenylzinc iodide can be synthesized through the reaction of 2,4,6-trimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and is often carried out at low temperatures to control the reactivity of the organozinc compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and ensuring the purity of reagents to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenylzinc iodide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., palladium acetate), aryl or vinyl halides, bases (e.g., potassium carbonate).

    Conditions: Typically carried out in an inert atmosphere, often under nitrogen or argon, at temperatures ranging from room temperature to 100°C.

Major Products

The major products of reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,4,6-Trimethylphenylzinc iodide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4,6-trimethylphenylzinc iodide in chemical reactions involves the transmetalation step in cross-coupling reactions. In the Suzuki-Miyaura coupling, the organozinc compound transfers its aryl group to the palladium catalyst, which then undergoes reductive elimination to form the desired biaryl product. This process is facilitated by the coordination of the zinc atom to the palladium center, enhancing the reactivity of the aryl group .

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc iodide
  • 2,4,6-Trimethylphenylmagnesium bromide
  • 2,4,6-Trimethylphenylboronic acid

Uniqueness

Compared to similar compounds, 2,4,6-trimethylphenylzinc iodide offers unique reactivity due to the presence of the zinc atom, which provides a different electronic environment compared to magnesium or boron. This can lead to variations in reaction conditions and outcomes, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

iodozinc(1+);1,3,5-trimethylbenzene-6-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTXDDRKMABYLS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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